![molecular formula C12H14Cl2FNO4S B3026104 2,2-二氯-N-[(1S,2R)-1-(氟甲基)-2-羟基-2-[4-(甲基-d3-磺酰基)苯基]乙基]-乙酰胺 CAS No. 2213400-85-0](/img/structure/B3026104.png)
2,2-二氯-N-[(1S,2R)-1-(氟甲基)-2-羟基-2-[4-(甲基-d3-磺酰基)苯基]乙基]-乙酰胺
描述
科学研究应用
环境污染物与健康影响
一项研究综述了多氯联苯代谢物在血液中的出现和分布及其对人类的潜在健康影响,重点介绍了某些化学物质与内分泌系统之间的相互作用及其对健康的危害,包括致癌性和发育神经毒性(Quinete 等,2014)。这一研究领域可能与研究复杂乙酰胺在人体内的代谢和潜在健康影响有关。
用于药物降解的高级氧化工艺
另一项研究重点关注使用高级氧化工艺降解对乙酰氨基酚,讨论了不同的动力学、机理和副产物。这可能意味着研究复杂有机化合物(包括乙酰胺)的高级降解途径的潜力,以了解其环境归宿和处理可能性(Qutob 等,2022)。
磺胺类药物和专利综述
对磺胺类药物(包括其治疗应用和最新专利)的综述可以深入了解磺胺类药物的开发和应用潜力。这可能表明在治疗背景下相关乙酰胺化合物的研究方向(Carta 等,2012)。
生物降解和环境归宿
关于土壤和地下水中叔丁基乙醚 (ETBE) 的生物降解和归宿的研究讨论了微生物降解以及环境条件对降解途径的影响。类似的研究可用于了解复杂乙酰胺如何在环境环境中分解(Thornton 等,2020)。
作用机制
Florfenicol-d3, also known as 2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-2-yl]acetamide or 2,2-dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]-acetamide, is a synthetic analog of thiamphenicol and chloramphenicol . It is a broad-spectrum antibiotic used primarily in veterinary medicine .
Target of Action
Florfenicol-d3 targets bacterial ribosomes, specifically the 50S and 70S subunits . These subunits are essential for protein synthesis in bacteria, making them a crucial target for antibacterial action.
Mode of Action
Florfenicol-d3 inhibits bacterial protein synthesis by binding to the 50S and 70S ribosomal subunits . This binding impairs peptidyl transferase activity, preventing peptide-bond formation and thus inhibiting the elongation of peptides . The effect is usually bacteriostatic, but at high concentrations, it may be bactericidal for some species .
Biochemical Pathways
The primary biochemical pathway affected by Florfenicol-d3 is bacterial protein synthesis . By inhibiting this pathway, Florfenicol-d3 disrupts the growth and proliferation of bacteria. Resistance to Florfenicol-d3 can develop through the production of chloramphenicol acetyltransferase, which acetylates the molecule, preventing it from binding to the ribosome .
Pharmacokinetics
Florfenicol-d3 exhibits a substantially higher maximum plasma concentration (Cmax) compared to free florfenicol . It also shows a significantly higher area under the curve (AUC 0–t) than free florfenicol, indicating improved bioavailability . The elimination half-life (t1/2) of florfenicol in poultry is less than 3 hours .
Result of Action
The primary result of Florfenicol-d3’s action is the inhibition of bacterial growth and proliferation . By disrupting protein synthesis, Florfenicol-d3 prevents bacteria from producing essential proteins, thereby inhibiting their growth and proliferation .
Action Environment
The action of Florfenicol-d3 can be influenced by various environmental factors. For instance, its low water solubility can make it difficult to formulate aqueous solutions using organic solvents . The use of nanotechnology, such as niosomes, can enhance the therapeutic efficacy of florfenicol-d3 by improving its oral bioavailability .
生化分析
Biochemical Properties
Florfenicol-d3 interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit bacterial protein synthesis by binding to the peptidyl transferase component of the 50S subunit of bacterial ribosomes . This interaction disrupts the formation of peptide bonds during protein synthesis, leading to the bacteriostatic effect of Florfenicol-d3 .
Cellular Effects
Florfenicol-d3 has been shown to have significant effects on cellular processes. In studies on Oreochromis niloticus, a species of fish, it was found that Florfenicol-d3 can impact the immune system, antioxidant activity, and cause histopathological changes . It can also cause immunotoxicity and reproductive toxicity in livestock and poultry with long-term use .
Molecular Mechanism
The molecular mechanism of action of Florfenicol-d3 involves its binding to the peptidyl transferase component of the 50S subunit of bacterial ribosomes, which inhibits the formation of peptide bonds during protein synthesis . This results in the bacteriostatic effect of Florfenicol-d3 .
Temporal Effects in Laboratory Settings
The effects of Florfenicol-d3 can change over time in laboratory settings. For example, it has been observed that the antibiotic effects of Florfenicol-d3 can decrease over time due to the development of bacterial resistance .
Dosage Effects in Animal Models
The effects of Florfenicol-d3 can vary with different dosages in animal models. High doses of Florfenicol-d3 can lead to toxic or adverse effects, such as immunotoxicity and reproductive toxicity .
Metabolic Pathways
Florfenicol-d3 is involved in various metabolic pathways. It is metabolized in the liver, where it undergoes glucuronidation and sulfation, among other metabolic processes .
Transport and Distribution
Florfenicol-d3 is distributed throughout the body after administration. It is known to accumulate in tissues such as the liver and kidneys .
Subcellular Localization
As an antibiotic, it is known to interact with bacterial ribosomes, suggesting that it may localize to the cytoplasm in bacterial cells .
属性
IUPAC Name |
2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIRNRDRBQJXIF-BFHKXKNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)C(Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B3026021.png)
![Hexadecanoic acid 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester](/img/structure/B3026022.png)
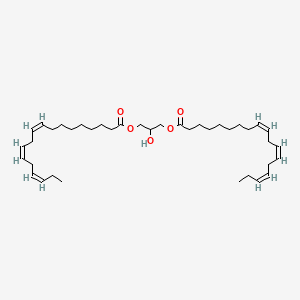
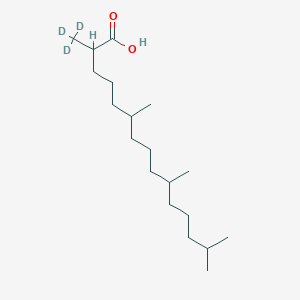

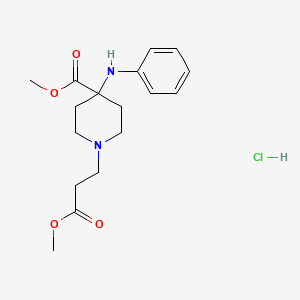

![3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)
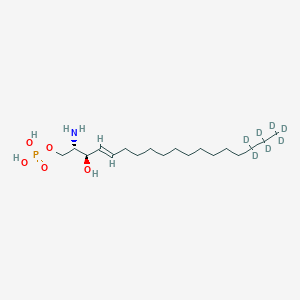
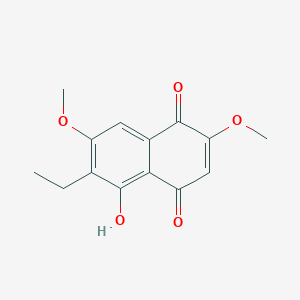
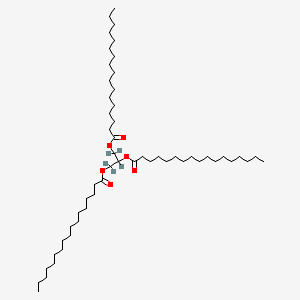
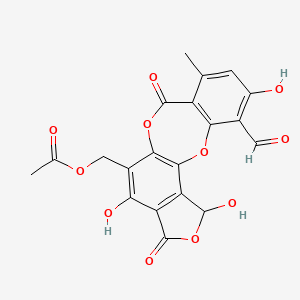
![eicosanoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl ester](/img/structure/B3026043.png)
![octadecanedioic acid-1-[(1R,2S)-2-(benzoylamino)-1-[[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]carbonyl]-2-phenylethyl] ester](/img/structure/B3026044.png)